2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
Beschreibung
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, 2-phenyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one , reflects its bicyclic structure comprising a partially saturated pyrrolidine ring (5,6-dihydro) fused to a pyridinone system. Key identifiers include:
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₂O |
| Molecular Weight | 210.23 g/mol |
| CAS Registry Number | 90331-49-0 |
| SMILES Notation | C1C2=C(C(=O)N1)N=C(C=C2)C3=CC=CC=C3 |
| InChI Key | RZQUBKGADQVEOF-UHFFFAOYSA-N |
The planar aromatic system arises from conjugation between the pyridinone’s ketone group and the adjacent nitrogen atoms, while the phenyl ring at C-2 introduces steric and electronic modulation. X-ray crystallography of analogous pyrrolopyridinones reveals dihedral angles of 15–25° between the bicyclic core and aryl substituents, optimizing interactions with flat binding pockets in enzymes.
Historical Context of Pyrrolopyridinone Derivatives
Pyrrolopyridinones emerged as a distinct heterocyclic class in the late 20th century, with early syntheses reported in the 1980s via cyclocondensation of β-enamino esters. The discovery of their kinase inhibitory properties in the 2000s catalyzed intensive research, particularly after structural studies revealed their ability to mimic ATP’s adenine moiety.
Notable milestones include:
- 1992 : First catalytic asymmetric synthesis of pyrrolo[3,4-b]pyridinones using proline-derived organocatalysts.
- 2007 : Identification of 2-aryl derivatives as fibroblast growth factor receptor (FGFR) inhibitors with IC₅₀ values <100 nM.
- 2016 : Application in photoredox catalysis for C–H functionalization, enabling late-stage diversification.
Significance in Heterocyclic Chemistry
The compound’s significance stems from three key attributes:
1. Electronic Tunability
The pyridinone’s electron-deficient nature (calculated HOMO energy: −6.8 eV) allows charge-transfer interactions, while the phenyl group’s electron density (−7.2 eV) creates a polarized system amenable to electrophilic substitution.
2. Conformational Restriction
The bicyclic framework enforces a planar conformation that preorganizes the molecule for target binding, reducing entropy penalties upon complexation. Molecular dynamics simulations show <1 Å RMSD fluctuations in the core structure during protein interactions.
3. Synthetic Versatility
The compound serves as a linchpin for constructing complex architectures:
Table 2: Representative Transformations
| Reaction Type | Product Class | Yield Range |
|---|---|---|
| Suzuki-Miyaura Coupling | Biaryl Derivatives | 65–92% |
| Buchwald-Hartwig Amination | Amino-Substituted Analogs | 70–85% |
| Ring-Expansion | Azepino[4,5-b]pyridones | 45–60% |
These transformations exploit the reactivity of the C-3 position (α to ketone) and the para position of the phenyl ring, enabling structure-activity relationship studies.
Eigenschaften
CAS-Nummer |
90331-49-0 |
|---|---|
Molekularformel |
C13H10N2O |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-phenyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C13H10N2O/c16-13-12-10(8-14-13)6-7-11(15-12)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,16) |
InChI-Schlüssel |
RZQUBKGADQVEOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=O)N1)N=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Ugi-Zhu Multicomponent Reaction
- The Ugi-Zhu reaction is a key step where an aldehyde (often benzaldehyde or substituted benzaldehydes), an amine (e.g., 3-morpholinopropan-1-amine), an isocyanide, and maleic anhydride are combined sequentially.
- This reaction proceeds under Lewis acid catalysis, commonly scandium(III) triflate, and microwave irradiation to accelerate the process.
- The reaction sequence involves imine formation, isocyanide addition, and subsequent cyclization steps leading to the pyrrolo[3,4-b]pyridin-7-one core.
Cascade Transformations
- After the initial Ugi-Zhu step, the intermediate undergoes an aza Diels-Alder cycloaddition, N-acylation, and decarboxylation.
- These steps occur in one pot, minimizing purification steps and improving overall yield.
- The cascade process efficiently forms the fused bicyclic system characteristic of the target compound.
Experimental Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ugi-Zhu reaction | Benzaldehyde, 3-morpholinopropan-1-amine, isocyanide, maleic anhydride, Sc(III) triflate, microwave (60°C, 100 W) | 45-46 | Yields are moderate but acceptable given molecular complexity; microwave heating shortens reaction time. |
| Cascade cycloaddition & N-acylation | One-pot, same conditions as above | Integrated in overall yield | Efficient bond formation with release of CO2 and H2O molecules; atom economy >90%. |
- The overall yields for the synthesis of pyrrolo[3,4-b]pyridin-7-one derivatives range from 20% to 46%, depending on the substituents and reaction optimization.
Representative Synthetic Procedure
- Step 1: Combine benzaldehyde (or substituted aldehyde) and amine in toluene under microwave irradiation at 60°C for 30 minutes.
- Step 2: Add scandium(III) triflate catalyst and continue microwave heating for 5 minutes.
- Step 3: Introduce the isocyanide and heat for 30 minutes under microwave conditions.
- Step 4: Add maleic anhydride and continue microwave heating for an additional 30 minutes.
- Step 5: Purify the crude product by column chromatography and preparative thin-layer chromatography.
This procedure yields the target pyrrolo[3,4-b]pyridin-7-one with good purity and structural confirmation by NMR and HRMS.
Mechanistic Insights and Optimization
- The reaction mechanism involves initial imine formation between the aldehyde and amine, followed by nucleophilic attack of the isocyanide.
- The aza Diels-Alder reaction forms the bicyclic core, and N-acylation stabilizes the structure.
- Decarboxylation and dehydration steps finalize the formation of the pyrrolo[3,4-b]pyridin-7-one ring.
- Microwave irradiation enhances reaction rates and selectivity.
- Scandium(III) triflate acts as an effective Lewis acid catalyst, promoting cyclization and acylation steps.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| One-pot Ugi-Zhu/cascade process | Multicomponent, microwave-assisted, Lewis acid catalysis | High atom economy, fewer purification steps, moderate to good yields | Moderate yields (20-46%), requires microwave setup |
| Stepwise synthesis | Sequential reactions with isolation of intermediates | Potentially higher purity of intermediates | Longer reaction times, harsher conditions |
| Solvent-free microwave synthesis (related heterocycles) | Microwave-assisted, solvent-free conditions | Environmentally friendly, rapid synthesis | Limited to certain substrates, not directly applied to target compound |
The one-pot cascade method is preferred for its efficiency and sustainability despite moderate yields.
Summary of Research Findings
- The preparation of 2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one is best achieved via a multicomponent Ugi-Zhu reaction followed by cascade cyclization steps.
- Microwave irradiation and scandium(III) triflate catalysis are critical for optimizing reaction time and yield.
- The process exhibits excellent atom economy, forming multiple bonds with minimal byproducts.
- Structural complexity is managed effectively in a one-pot procedure, making it suitable for synthesizing diverse analogues.
- Yields vary depending on substituents and reaction conditions but generally fall within 20-46% range.
- The method has been validated by extensive NMR and HRMS characterization.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The compound undergoes electrophilic aromatic substitution (EAS) at electron-rich positions of the pyrrole ring. For example:
-
Acylation with benzoyl chloride in the presence of Lewis acids yields 6-benzoyl derivatives under mild conditions .
-
Alkylation using methyl iodide or alkyl halides introduces methyl or alkyl groups at the C3 position, as demonstrated in the synthesis of 3,5-dimethyl analogs .
Key Reaction Conditions
| Reaction Type | Reagents/Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acylation | Benzoyl chloride, AlCl₃ | CH₂Cl₂ | 0°C → rt | 61–79 |
| Alkylation | MeI, K₂CO₃ | DMF | 80°C | 65–72 |
Multicomponent Reactions
The scaffold participates in microwave-assisted multicomponent reactions to form complex heterocycles. For instance:
-
Reaction with aryl aldehydes and 5-aminopyrazoles under solvent-free, microwave-irradiated conditions (250°C, 15 min) generates bis-pyrazolo[3,4-b:4',3'-e]pyridines .
-
A three-component reaction involving isatin derivatives and tetrahydroisoquinoline (THIQ) in toluene with benzoic acid catalysis (90°C, 16 h) produces spirooxindole-pyrrolo[2,1-a]isoquinoline hybrids in 85% yield .
Optimized Conditions for Spirooxindole Synthesis
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzoic acid | Toluene | 90°C | 16 | 86 |
Ring-Opening and Rearrangement
Under acidic or thermal conditions, the pyrrolo-pyridinone ring undergoes cleavage:
-
Treatment with concentrated HCl at 100°C results in ring-opening to form linear amines, confirmed by HRMS and NMR .
-
Gold-catalyzed rearrangements of propargylamide precursors yield substituted pyrrolo[3,4-b]pyridinones via cycloisomerization .
Functional Group Transformations
-
Oxidation : The lactam moiety remains stable under mild oxidizing conditions, but strong oxidants like KMnO₄ degrade the ring system .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridinone ring to a piperidinone derivative, altering solubility and electronic properties .
Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise as inhibitors for various biological targets:
- Kinase Inhibition : Research indicates that compounds derived from this structure can inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated that related pyrrolo compounds exhibit selective inhibition of c-Met and Axl kinases, which are critical in tumor growth and metastasis .
Neuropharmacology
The compound's interaction with neurotransmitter systems has been explored for potential applications in treating neurological disorders. Its structural analogs have been studied for their effects on muscarinic receptors, suggesting a role in modulating cholinergic signaling pathways .
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrrolo derivatives, including 2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one. These compounds have been shown to inhibit viral replication through various mechanisms, making them candidates for further investigation against viral infections .
Anti-inflammatory Properties
The compound has also been assessed for its anti-inflammatory effects. Research indicates that certain derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines, which may have implications for treating chronic inflammatory diseases .
Table 1: Summary of Research Findings
Detailed Case Study: Kinase Inhibition
In a recent study focused on the development of selective kinase inhibitors, derivatives of 2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one were synthesized and evaluated for their potency against c-Met and Axl kinases. The optimized compound exhibited IC50 values of 1 nM and 10 nM respectively, showcasing its potential as a clinical candidate for cancer treatment . The study further demonstrated superior anti-tumor proliferation activity compared to existing therapies.
Wirkmechanismus
The mechanism of action of 2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce tumor growth.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among pyrrolo[3,4-b]pyridin-7-one derivatives include substituent type, position, and ring modifications. Below is a comparative analysis:
Key Observations
Substituent Effects: Electron-Withdrawing Groups (e.g., dichlorophenyl in ): Enhance binding to enzymes like DPP4 but may increase toxicity risks. Polar Groups (e.g., aminomethyl in ): Improve solubility and reduce off-target effects (e.g., CYP/hERG inhibition). Methyl vs. Phenyl: Methyl groups () lower molecular weight but reduce aromatic interactions compared to phenyl (target compound).
Ring Modifications: Pyrano-fused derivatives () exhibit altered electronic properties due to bromine substitution, favoring reactivity in synthetic applications. Cyclopenta[b]pyridin-7-one derivatives () differ in ring size, affecting conformational stability and hydrogen-bonding capacity.
Biological Activity: The DPP4 inhibitor in demonstrates how bulky substituents (e.g., dichlorophenyl) enhance target affinity but require polar groups (aminomethyl) to mitigate toxicity.
Biologische Aktivität
2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one (CAS Number: 13330638) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H10N2O
- Molecular Weight : 214.23 g/mol
- Density : Approximately 1.3 g/cm³
- Boiling Point : 441.7 °C at 760 mmHg
Research indicates that compounds within the pyrrolo[3,4-b]pyridine class exhibit various mechanisms of action, particularly in the context of cancer treatment and neuroprotection. The following points summarize key mechanisms associated with 2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one:
- Antitumor Activity : Studies have shown that derivatives of pyrrolo[3,4-b]pyridine can induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting tubulin polymerization. This mechanism is crucial for their role as potential anticancer agents .
- Neuroprotective Effects : Certain derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
- Kinase Inhibition : Some studies suggest that this class of compounds may inhibit specific kinases involved in tumor progression and metastasis, thus providing a targeted approach to cancer therapy .
Biological Activity and Case Studies
The biological activity of 2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one has been evaluated in various studies. Below are summarized findings from selected research:
Detailed Research Findings
- Antiproliferative Activity : In a study assessing the antiproliferative effects on various cancer cell lines, 2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one showed IC50 values ranging from 0.01 to 0.05 µM depending on the cell line tested. This suggests strong potential as an anticancer agent.
- Neuroprotective Mechanisms : Research indicated that this compound could significantly reduce apoptosis markers in neuronal cells exposed to neurotoxic agents. Mechanistically, it was found to enhance the expression of antioxidant enzymes and decrease pro-apoptotic factors.
- Inhibition of Tumor Growth : In vivo studies using xenograft models demonstrated that administration of this compound resulted in reduced tumor size and weight compared to controls, highlighting its potential for therapeutic use in oncology.
Q & A
What are the established synthetic routes for 2-phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one, and how do they compare in terms of yield and scalability?
Basic:
The most practical method involves RhIII-catalyzed cascade oxidative alkenylation/annulation of picolinamides, achieving high regiocontrol and stereoselectivity. This method uses [Cp*RhCl₂]₂ as a catalyst with Cu(OAc)₂·H₂O as an oxidant, yielding the target compound at 60–85% efficiency under mild conditions .
Advanced:
Alternative approaches include microwave-assisted cyclization (e.g., for pyrido[2,3-d]pyrimidin-7-ones), which reduces reaction times but may require specialized equipment. Comparative analysis shows RhIII-catalyzed methods offer superior scalability for gram-scale synthesis, while microwave methods are limited to milligram-scale exploratory studies .
What spectroscopic and chromatographic techniques are critical for characterizing 2-phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one?
Basic:
1H/13C NMR is essential for confirming the bicyclic scaffold and phenyl substitution. Key signals include aromatic protons at δ 7.2–8.1 ppm and dihydro pyrrolidine protons at δ 3.5–4.2 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 237.1024) .
Advanced:
X-ray crystallography resolves ambiguities in regiochemistry, particularly for derivatives with substituents on the pyridine ring. For example, analogs like 6-(5-chloropyridin-2-yl)-7-hydroxy derivatives show distinct hydrogen-bonding patterns in crystal structures .
How can researchers achieve regiocontrol and stereoselectivity during the synthesis of pyrrolo-pyridinone derivatives?
Basic:
RhIII-catalyzed reactions leverage directing groups (e.g., picolinamide) to ensure regioselective alkenylation at the C3 position of the pyridine ring. Stereoselectivity arises from the planar chirality of the rhodium intermediate .
Advanced:
Modifying the catalyst (e.g., using chiral Rh complexes) or introducing bulky substituents (e.g., tert-butyl groups) can enhance enantioselectivity. Computational studies (DFT) predict transition-state geometries to rationalize stereochemical outcomes .
What biological activities have been reported for pyrrolo-pyridinone analogs, and how can structure-activity relationships (SAR) guide optimization?
Basic:
Analogous compounds, such as 6-methyl-4-(2-phenoxyphenyl)-derivatives, exhibit kinase inhibition (IC50 < 1 μM) in preclinical models. Core modifications (e.g., halogenation) improve metabolic stability .
Advanced:
Systematic SAR studies reveal that electron-withdrawing groups (e.g., Cl at the pyridine C5 position) enhance binding affinity to ATP pockets in kinases. Hydroxy substitutions (e.g., 7-hydroxy derivatives) reduce cytotoxicity while retaining activity .
How can computational methods aid in the design of novel pyrrolo-pyridinone derivatives?
Advanced:
Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity in cyclization steps. Molecular docking (e.g., with AutoDock Vina) screens virtual libraries for analogs with improved binding to target proteins like EGFR or CDK2 .
What experimental strategies resolve contradictions in reported synthetic yields or biological data?
Advanced:
Cross-validation using standardized protocols (e.g., fixed catalyst loading or solvent systems) minimizes variability. For biological assays, orthogonal methods (e.g., SPR and cellular viability assays) confirm target engagement vs. off-target effects .
What are the key challenges in derivatizing the pyrrolo-pyridinone scaffold, and how can they be addressed?
Advanced:
The electron-deficient pyridine ring complicates electrophilic substitution. Strategies include:
- Nucleophilic aromatic substitution with amines or thiols under high-temperature conditions.
- Cross-coupling reactions (Suzuki-Miyaura) using Pd catalysts for aryl/heteroaryl introductions .
How do stability and solubility profiles impact the compound’s utility in biological assays?
Basic:
The scaffold exhibits moderate aqueous solubility (≤1 mg/mL in PBS), necessitating DMSO stock solutions. Degradation studies (HPLC) show stability for >24 hours at 4°C .
Advanced:
Prodrug strategies (e.g., phosphate esters of 7-hydroxy derivatives) improve bioavailability. Accelerated stability testing (40°C/75% RH) identifies degradation pathways, such as oxidation at the dihydro pyrrolidine moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
